2-Chloro-3-methylquinoline CAS number 57876-69-4
2-Chloro-3-methylquinoline CAS number 57876-69-4
An In-Depth Technical Guide to 2-Chloro-3-methylquinoline (CAS: 57876-69-4): Properties, Synthesis, and Applications in Drug Discovery
Introduction
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of natural products and synthetic drugs, exhibiting a vast spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Within this critical class of compounds, 2-Chloro-3-methylquinoline (CAS No. 57876-69-4) emerges as a highly versatile and valuable building block. The strategic placement of a reactive chlorine atom at the 2-position and a methyl group at the 3-position makes it an ideal starting material for the synthesis of more complex, biologically active molecules.[4]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the physicochemical properties, synthesis, reactivity, and strategic applications of 2-Chloro-3-methylquinoline, grounding its utility in the principles of modern synthetic and medicinal chemistry.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical's fundamental properties is the bedrock of its effective application. This section details the identity, physical characteristics, and spectroscopic signature of 2-Chloro-3-methylquinoline.
Chemical Identity
The essential identifiers for 2-Chloro-3-methylquinoline are summarized below, providing a clear reference for procurement, documentation, and regulatory compliance.
| Identifier | Value |
| IUPAC Name | 2-chloro-3-methylquinoline[5][6] |
| CAS Number | 57876-69-4[4][5][6][7][8] |
| Molecular Formula | C₁₀H₈ClN[5][7][8] |
| Molecular Weight | 177.63 g/mol [5][6] |
| Canonical SMILES | CC1=C(Cl)N=C2C=CC=CC2=C1[5] |
| InChI Key | UMYPPRQNLXTIEQ-UHFFFAOYSA-N[5][6] |
| Synonyms | 3-Methyl-2-chloroquinoline, Quinoline, 2-chloro-3-methyl- |
Physical Properties
The physical state and solubility dictate the handling, reaction conditions, and purification strategies for a compound.
| Property | Value | Source |
| Appearance | White to beige crystalline needles or crystals | [7][9] |
| Melting Point | 83-84 °C | [7][9] |
| Boiling Point | 286.6 °C at 760 mmHg | [9] |
| Density | 1.225 g/cm³ | [7][9] |
| Water Solubility | Insoluble | [7] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key features expected in the spectra of 2-Chloro-3-methylquinoline are outlined below. This analytical workflow is a self-validating system for confirming the identity and purity of the synthesized or procured material.
Caption: Retrosynthetic analysis for 2-Chloro-3-methylquinoline.
Recommended Synthetic Protocol: Chlorination of 3-Methylquinolin-2(1H)-one
This protocol describes a standard, reliable method for synthesizing the title compound. The causality behind each step is explained to ensure reproducibility and understanding.
Reaction: 3-Methylquinolin-2(1H)-one → 2-Chloro-3-methylquinoline
Mechanism: The conversion of the lactam (amide) in the quinolinone to the chloro-substituted pyridine ring is a classic dehydration/nucleophilic substitution reaction. Phosphorus oxychloride (POCl₃) acts as both the chlorinating and dehydrating agent. The lone pair on the amide oxygen attacks the electrophilic phosphorus atom, initiating a cascade that ultimately replaces the C=O group with a C-Cl bond.
Caption: Simplified mechanism for the chlorination of a quinolinone.
Step-by-Step Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Reagents: To the flask, add 3-methylquinolin-2(1H)-one (1.0 eq). Cautiously, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at room temperature. Causality: POCl₃ serves as both the reagent and the solvent in many cases. An excess ensures the reaction goes to completion.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The elevated temperature is necessary to overcome the activation energy for the chlorination reaction.
-
Work-up (Quenching): After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This must be done in a fume hood as the quenching of excess POCl₃ is highly exothermic and releases HCl gas. Causality: This step hydrolyzes the excess POCl₃ and precipitates the organic product, which is insoluble in water.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove inorganic salts.
Purification and Characterization Workflow
Purity is paramount for subsequent applications. The following workflow ensures the isolation of high-purity 2-Chloro-3-methylquinoline.
Caption: Purification workflow for 2-Chloro-3-methylquinoline.
Section 3: Chemical Reactivity and Strategic Applications in Synthesis
The synthetic utility of 2-Chloro-3-methylquinoline is dominated by the reactivity of the C2-chloride. This position is highly activated towards nucleophilic substitution, making the compound an excellent scaffold for introducing diverse functional groups.
The Lability of the C2-Chloride: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position is not a simple aryl chloride. Its reactivity is significantly enhanced by the adjacent ring nitrogen. The nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, drastically lowering the activation energy for the substitution reaction compared to a chloro-substituent on a simple benzene ring.
Caption: General mechanism of SNAr at the C2 position of quinoline.
Key Transformations and Derivative Synthesis
This reactivity allows for a wide range of valuable transformations, enabling the rapid diversification of the quinoline core.
-
Amination: Reaction with primary or secondary amines (e.g., in the presence of a base like K₂CO₃ in DMF or via palladium-catalyzed Buchwald-Hartwig coupling) yields 2-amino-3-methylquinoline derivatives, which are common cores in bioactive molecules.
-
Thiolation: Reaction with thiols provides 2-thioether derivatives.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of aryl, alkyl, or alkynyl groups at the 2-position. This is a cornerstone of modern drug synthesis.
Protocol Example: Synthesis of 2-(Phenylamino)-3-methylquinoline
-
Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Chloro-3-methylquinoline (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).
-
Solvent: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 100 °C for 8-16 hours, monitoring by TLC. Causality: The Pd catalyst and ligand system are essential for the catalytic cycle of the Buchwald-Hartwig amination. The inert atmosphere prevents catalyst degradation.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-aminoquinoline derivative.
Section 4: Relevance in Drug Discovery and Medicinal Chemistry
The 2-Chloro-3-methylquinoline scaffold is a launchpad for creating novel therapeutic agents. Its value lies in its ability to serve as a template for libraries of compounds that can be screened for biological activity.
The Quinoline Scaffold as a Privileged Structure
As noted, quinolines are found in numerous FDA-approved drugs. [10]Their planar, aromatic structure allows them to interact with biological targets like enzymes and receptors, often through π-π stacking and hydrogen bonding. Derivatives of 2-chloroquinolines have shown potent activity as:
-
Antimicrobials: By targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV. [11]* Anticancer Agents: By inhibiting protein kinases involved in cell signaling pathways.
-
Anti-inflammatory Agents: By modulating inflammatory cytokine production.
A Hypothetical Drug Discovery Workflow
The strategic use of 2-Chloro-3-methylquinoline can accelerate the drug discovery process.
Caption: Drug discovery workflow starting from 2-Chloro-3-methylquinoline.
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a laboratory setting. 2-Chloro-3-methylquinoline is an irritant and requires careful handling.
Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS). [6]
| Hazard Class | GHS Code | Description |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
| Signal Word | Warning | |
Recommended Handling Procedures
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. [7][12]* Handling: Avoid formation of dust and aerosols. Use non-sparking tools. [7][12]* Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite), and collect it in a sealed container for proper disposal.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
Conclusion
2-Chloro-3-methylquinoline (CAS: 57876-69-4) is far more than just another chemical entry in a catalog. It is a potent, strategically functionalized building block that offers chemists a reliable and versatile entry point into the rich therapeutic landscape of quinoline derivatives. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the predictable and exploitable reactivity of its C2-chloro substituent make it an invaluable tool. For researchers in drug discovery, this compound represents a key that can unlock libraries of novel molecular entities with the potential to become next-generation therapeutics.
References
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- CAS No : 57876-69-4 | Product Name : 2-Chloro-3-methylquinoline.
- Buy reliable Quality 2-Chloro-3-methylquinoline 57876-69-4 raw m
- 2-Chloro-3-methyl-quinoline | CAS 57876-69-4. Santa Cruz Biotechnology.
- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- 2-CHLORO-3-(CHLOROMETHYL)
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
- ChemInform Abstract: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications.
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